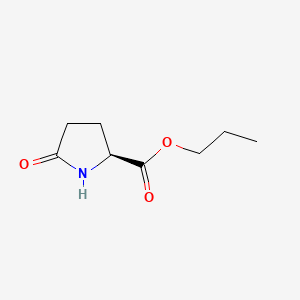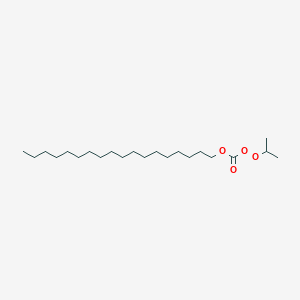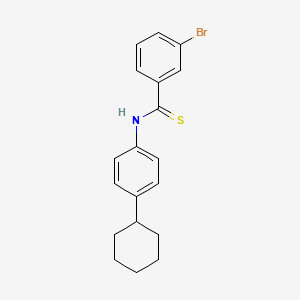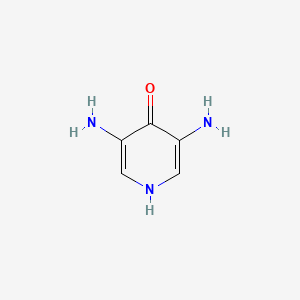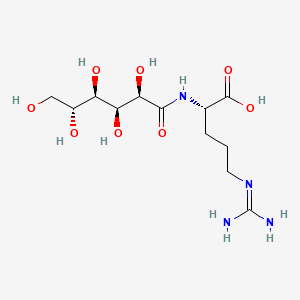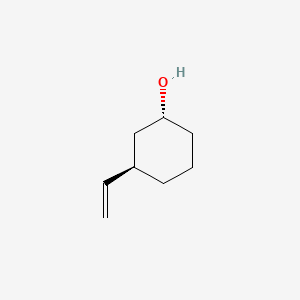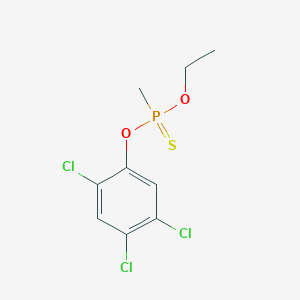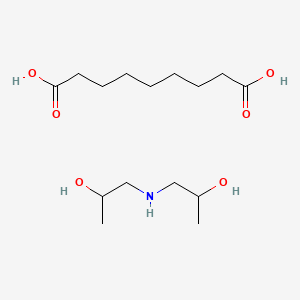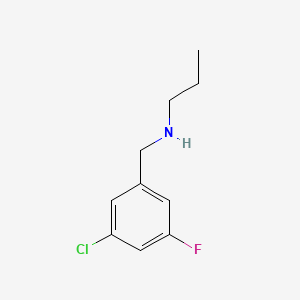
Benzenemethanamine, 3-chloro-5-fluoro-N-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 3-Cloro-5-fluoro-N-propilbencenometanamina es un compuesto orgánico que pertenece a la clase de bencenometanaminas sustituidas. Este compuesto presenta un anillo de benceno sustituido con un átomo de cloro en la posición 3, un átomo de flúor en la posición 5 y un grupo propilo unido al átomo de nitrógeno del grupo metanamina.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de 3-Cloro-5-fluoro-N-propilbencenometanamina típicamente involucra reacciones orgánicas de múltiples pasos. Un método común comienza con la halogenación del benceno para introducir los sustituyentes de cloro y flúor. Esto es seguido por la introducción del grupo metanamina a través de una reacción de sustitución nucleofílica. El paso final involucra la alquilación del grupo amina con un haluro de propilo en condiciones básicas para producir el compuesto deseado.
Métodos de Producción Industrial: En un entorno industrial, la producción de 3-Cloro-5-fluoro-N-propilbencenometanamina puede implicar el uso de reactores de flujo continuo para garantizar un control preciso de las condiciones de reacción y mejorar el rendimiento y la pureza. Los catalizadores y los solventes se seleccionan cuidadosamente para optimizar la eficiencia de la reacción y minimizar los subproductos.
Tipos de Reacciones:
Oxidación: La 3-Cloro-5-fluoro-N-propilbencenometanamina puede sufrir reacciones de oxidación, típicamente utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de derivados nitro o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como hidruro de aluminio y litio o gas hidrógeno en presencia de un catalizador, convirtiendo el compuesto en sus derivados de amina o alcohol correspondientes.
Sustitución: El compuesto puede participar en reacciones de sustitución aromática electrófila, donde los átomos de cloro y flúor pueden ser reemplazados por otros sustituyentes en condiciones apropiadas.
Reactivos y Condiciones Comunes:
Oxidación: Permanganato de potasio, trióxido de cromo, condiciones ácidas o básicas.
Reducción: Hidruro de aluminio y litio, gas hidrógeno con un catalizador de paladio o platino.
Sustitución: Agentes halogenantes, nucleófilos, condiciones ácidas o básicas.
Productos Principales:
Oxidación: Derivados nitro, ácidos carboxílicos.
Reducción: Derivados de amina, derivados de alcohol.
Sustitución: Varias bencenometanaminas sustituidas dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
La 3-Cloro-5-fluoro-N-propilbencenometanamina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas. Sirve como intermedio en la preparación de productos farmacéuticos y agroquímicos.
Biología: Se investiga por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora por su posible uso en el desarrollo de fármacos, particularmente en el diseño de nuevos agentes terapéuticos que se dirigen a vías biológicas específicas.
Industria: Se utiliza en la producción de productos químicos y materiales especiales, incluidos polímeros y resinas.
Mecanismo De Acción
El mecanismo de acción de la 3-Cloro-5-fluoro-N-propilbencenometanamina implica su interacción con objetivos moleculares específicos dentro de los sistemas biológicos. El compuesto puede actuar uniéndose a enzimas o receptores, modulando así su actividad. La presencia de átomos de cloro y flúor puede mejorar la capacidad del compuesto para penetrar las membranas celulares e interactuar con objetivos intracelulares. El grupo propilo unido al átomo de nitrógeno puede influir en las propiedades farmacocinéticas del compuesto, como la absorción, la distribución, el metabolismo y la excreción.
Comparación Con Compuestos Similares
La 3-Cloro-5-fluoro-N-propilbencenometanamina se puede comparar con otros compuestos similares para destacar su singularidad:
3-Cloro-bencenometanamina: Carece de los sustituyentes de flúor y propilo, lo que da como resultado diferentes propiedades químicas y biológicas.
3-Fluoro-bencenometanamina:
3-Cloro-4-fluoro-α-metil-bencenometanamina: Presenta un patrón de sustitución diferente en el anillo de benceno y un grupo α-metilo, lo que puede alterar significativamente su comportamiento químico y su actividad biológica.
Cada uno de estos compuestos tiene propiedades y aplicaciones únicas, lo que hace que la 3-Cloro-5-fluoro-N-propilbencenometanamina sea distinta por derecho propio.
Propiedades
Número CAS |
90390-36-6 |
|---|---|
Fórmula molecular |
C10H13ClFN |
Peso molecular |
201.67 g/mol |
Nombre IUPAC |
N-[(3-chloro-5-fluorophenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C10H13ClFN/c1-2-3-13-7-8-4-9(11)6-10(12)5-8/h4-6,13H,2-3,7H2,1H3 |
Clave InChI |
PHBRVPWSAOFHSN-UHFFFAOYSA-N |
SMILES canónico |
CCCNCC1=CC(=CC(=C1)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


